molecular formula C16H30O2 B013442 5-Tetradecen-1-ol, acetate, (Z)- CAS No. 35153-13-0

5-Tetradecen-1-ol, acetate, (Z)-

Cat. No. B013442
CAS RN: 35153-13-0
M. Wt: 254.41 g/mol
InChI Key: IAGBQBDKOCVGCC-ZHACJKMWSA-N
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Description

“5-Tetradecen-1-ol, acetate, (Z)-” is a chemical compound with the molecular formula C16H30O2 . It is a naturally occurring fatty acid ester of 10-tetradecen-1-ol, composed of a hydroxy-terminated chain of 16 carbon atoms with an acetate group attached to the terminal carbon.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the sex pheromones of Ostrinia furnacalis Z/E-isomers of acetate of 12-tetradecene-1-ol were synthesized with 1,12-dodecanediol as a starting material via mono-esterification, PCC oxidation, and the Wittig reaction .


Molecular Structure Analysis

The molecular structure of “5-Tetradecen-1-ol, acetate, (Z)-” is available as a 2D Mol file . The IUPAC Standard InChIKey for this compound is IAGBQBDKOCVGCC-KHPPLWFESA-N .


Physical And Chemical Properties Analysis

The molecular weight of “5-Tetradecen-1-ol, acetate, (Z)-” is 254.4082 . More detailed physical and chemical properties may be available in specialized chemical databases .

Scientific Research Applications

  • Mammalian Attractiveness : (Z)-5-tetradecen-1-ol acts as a natural ligand for a mouse odorant receptor, enhancing urine attractiveness to female mice under androgen control in male mice (Yoshikawa et al., 2013).

  • Insect Attraction :

    • Mixtures of (Z)-9-tetradecenyl acetate with other compounds are effective in attracting Great Dart moths (Steck et al., 1976) and in attracting male Sesamia cretica, a sorghum pest (Arsura et al., 1977).
    • It is also a key component in the sex pheromone of P. heparana males and other insect species, influencing their mating behaviors and trap effectiveness (Frérot et al., 1982), (Vakenti et al., 1988), (Hill & Roelofs, 2004).
  • Aggregation Pheromone : It serves as a synergist in the flat grain beetle aggregation pheromone (Naoshima et al., 1990).

  • Pheromonal Communication Disruption : This compound can disrupt pheromonal communication between male and female corn earworms and tobacco budworms, suggesting potential for broad-spectrum pest control (Mitchell et al., 1975).

  • Chemical Synthesis : The compound has been synthesized for various research applications, such as in the study of insect sex pheromones (Li et al., 2008), (Jun et al., 1995).

  • Fragrance Components : It is identified in the absolute oil of Hibiscus abelmoschus, contributing to the plant's unique fragrance (Maurer & Grieder, 1977).

properties

CAS RN

35153-13-0

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

[(E)-tetradec-5-enyl] acetate

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h10-11H,3-9,12-15H2,1-2H3/b11-10+

InChI Key

IAGBQBDKOCVGCC-ZHACJKMWSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCOC(=O)C

SMILES

CCCCCCCCC=CCCCCOC(=O)C

Canonical SMILES

CCCCCCCCC=CCCCCOC(=O)C

Other CAS RN

35153-13-0

synonyms

[(Z)-tetradec-5-enyl]acetate; 5Z-14Ac; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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